Ser-601

説明

特性

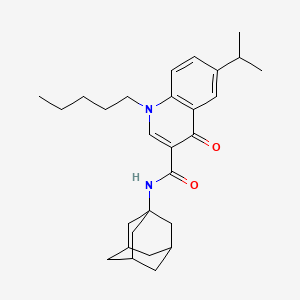

IUPAC Name |

N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMKLUDNETVLDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648525 |

Source

|

| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048038-90-9 |

Source

|

| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SER-601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SER-601 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ser-601: A Deep Dive into its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ser-601 is a potent and selective cannabinoid receptor 2 (CB2) agonist that has demonstrated significant analgesic properties in preclinical models of neuropathic pain. Its mechanism of action is centered on the activation of CB2 receptors, which are primarily expressed on immune cells, including microglia in the central nervous system. This activation triggers a cascade of intracellular signaling events that collectively lead to a reduction in neuroinflammation and an attenuation of pain hypersensitivity. This technical guide provides a comprehensive overview of the core mechanism of action of Ser-601, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: CB2 Receptor Agonism

Ser-601 exerts its analgesic effects through the selective activation of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily associated with the Gi/o subtype. Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found on immune cells, including microglia, macrophages, and lymphocytes.[1][2][3] In the context of neuropathic pain, which is characterized by a significant neuroinflammatory component, the localization of CB2 receptors on these immune cells makes it a promising therapeutic target.

Upon binding of Ser-601, the CB2 receptor undergoes a conformational change, leading to the activation of its associated Gi/o protein. This activation initiates two primary downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6][7] cAMP is a crucial second messenger involved in numerous cellular processes, including the activation of protein kinase A (PKA), which can contribute to the sensitization of nociceptive pathways. By reducing cAMP levels, Ser-601 can dampen these pro-nociceptive signals.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The βγ subunits of the activated Gi/o protein can stimulate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4][8] The activation of specific MAPKs, such as extracellular signal-regulated kinase (ERK), can lead to the transcription of anti-inflammatory genes and the modulation of cellular processes that resolve inflammation.

The net effect of these signaling events is a significant reduction in neuroinflammation, which is a key driver of neuropathic pain. This is achieved through several interconnected mechanisms:

-

Modulation of Microglia Activation: In neuropathic pain states, microglia, the resident immune cells of the CNS, transition to a pro-inflammatory M1 phenotype, releasing a barrage of inflammatory cytokines and chemokines that contribute to neuronal hyperexcitability and pain. Activation of CB2 receptors by Ser-601 has been shown to promote a switch in microglia from the pro-inflammatory M1 state to an anti-inflammatory M2 phenotype.[9] This M2 phenotype is characterized by the release of anti-inflammatory cytokines, such as IL-10 and TGF-β, and an increased capacity for phagocytosis, helping to resolve the inflammatory environment.

-

Inhibition of Pro-inflammatory Cytokine Release: The activation of CB2 receptors directly inhibits the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), from microglia and other immune cells.[2] These cytokines are known to play a pivotal role in the pathogenesis of neuropathic pain by directly sensitizing neurons and enhancing synaptic transmission in pain pathways.

Quantitative Data from Preclinical Studies

Preclinical studies utilizing rodent models of neuropathic and acute pain have provided quantitative evidence for the analgesic efficacy of Ser-601.

| Parameter | Ser-601 | Vehicle/Control | Reference Drug (Pregabalin) | Study Model | Source |

| Analgesic Effect (% MPE) in Hot Plate Test (Acute Pain, Rat) | Dose-dependent increase; Peak at 60 min: ~51.45% (12 mg/kg) | - | - | Acute Pain (Hot Plate) | [10] |

| Analgesic Effect (% MPE) in Tail Flick Test (Acute Pain, Rat) | Dose-dependent increase; Peak at 60 min: ~98.48% (12 mg/kg) | - | - | Acute Pain (Tail Flick) | [10] |

| Analgesic Response in Neuropathic Pain Model (Rat) | Demonstrated a dose-dependent analgesic effect. | - | Showed a lower analgesic response compared to Ser-601. | Neuropathic Pain (Partial Sciatic Nerve Ligation) | [11] |

| CB2 Receptor Binding Affinity (Ki) | Not explicitly found in the searched literature. | - | - | - | |

| Selectivity (CB2 vs. CB1) | 190-fold higher selectivity for CB2 over CB1. | - | - | In vitro binding assays | [12] |

% MPE: Percent Maximum Possible Effect

Experimental Protocols

The analgesic effects of Ser-601 have been evaluated in well-established preclinical models of pain. The following are detailed methodologies for the key experiments cited.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain in Rats

This model is used to induce a state of chronic neuropathic pain that mimics many of the symptoms observed in humans.

-

Animal Subjects: Male Sprague-Dawley rats (200-250g) are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Surgical Procedure:

-

The left thigh of the rat is shaved and disinfected.

-

A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.

-

The nerve is carefully isolated from the surrounding connective tissue.

-

Approximately one-third to one-half of the dorsal aspect of the sciatic nerve is tightly ligated with a non-absorbable suture (e.g., 4-0 silk).[2][11][13][14]

-

Care is taken not to interrupt the blood supply to the nerve.

-

The muscle and skin are then closed in layers.

-

-

Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia for post-operative pain.

-

Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), typically develop within a few days to a week and can be assessed using von Frey filaments and the hot plate test, respectively.

Hot Plate Test for Thermal Nociception

This test is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

-

Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature (typically 55 ± 0.5°C) and a transparent cylinder to confine the animal to the plate.[10][15][16][17][18]

-

Procedure:

-

The hot plate is preheated to the desired temperature.

-

A rat or mouse is placed on the hot plate, and a timer is started simultaneously.

-

The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.[15][18]

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.

-

-

Drug Administration: Ser-601 or a vehicle control is administered (e.g., intraperitoneally) at a specified time before the test. The latency to response is measured at various time points after drug administration to determine the time course of the analgesic effect.

Tail Flick Test for Thermal Nociception

This test measures the latency of a spinal reflex to a thermal stimulus and is also used to evaluate the efficacy of analgesics.

-

Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.[1][3][9][19][20]

-

Procedure:

-

The rat or mouse is gently restrained, with its tail exposed.

-

The light beam is focused on a specific point on the ventral surface of the tail.

-

The time taken for the animal to flick its tail away from the heat source is automatically recorded by a photodetector.

-

A cut-off time is set to prevent tissue damage.

-

-

Drug Administration: Similar to the hot plate test, the drug is administered prior to testing, and the tail flick latency is measured at different time points to assess the analgesic effect.

Visualizations

Signaling Pathway of Ser-601 in Neuropathic Pain

Caption: Signaling cascade initiated by Ser-601 binding to the CB2 receptor.

Experimental Workflow for Preclinical Evaluation of Ser-601

Caption: Workflow for evaluating Ser-601's analgesic effects.

Conclusion

Ser-601 represents a promising therapeutic candidate for the management of neuropathic pain. Its selective agonism of the CB2 receptor offers a targeted approach to mitigating the neuroinflammatory processes that drive this debilitating condition, potentially avoiding the central nervous system side effects associated with CB1 receptor activation. The preclinical data strongly support its analgesic efficacy. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human populations. This technical guide provides a foundational understanding of Ser-601's mechanism of action for researchers and professionals dedicated to advancing pain therapeutics.

References

- 1. SOP - R ANALGESIOMETER (Tail - Flick Apparatus | PDF [scribd.com]

- 2. PSL Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Peripheral Cannabinoid Receptors in Inflammatory and Neuropathic Pain States - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spinal cannabinoid receptor 2 activation alleviates neuropathic pain by regulating microglia and suppressing P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SOP -Tail Flick Analgesiometer - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Sop Analgesiometer | PDF [scribd.com]

- 11. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 13. Neuropathic pain model [bio-protocol.org]

- 14. inotiv.com [inotiv.com]

- 15. SOP-EDDY’S HOT PLATE (ANALGESIOMETER) - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 17. Hot plate analgesiometer | PPTX [slideshare.net]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

- 20. maze.conductscience.com [maze.conductscience.com]

An In-depth Technical Guide on the Core Signaling Pathways of Selective Cannabinoid Receptor 2 (CB2) Agonists in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research on the signaling pathways of selective cannabinoid receptor 2 (CB2) agonists in immune cells. The information provided is for research and informational purposes only. Due to the limited availability of specific data on "Ser-601," this guide focuses on the general mechanisms of action of selective CB2 agonists.

Introduction to the Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system, including B cells, natural killer cells, monocytes, and T cells.[1][2] This restricted expression pattern has made the CB2 receptor an attractive therapeutic target for modulating immune responses and inflammation without the psychoactive effects associated with the cannabinoid receptor 1 (CB1), which is primarily found in the central nervous system.[3] Activation of the CB2 receptor by selective agonists initiates a cascade of intracellular signaling events that can profoundly influence immune cell function, including proliferation, migration, and cytokine production.[4][5]

Core Signaling Pathways of CB2 Receptor Agonists in Immune Cells

The signaling pathways initiated by the activation of the CB2 receptor are complex and can vary depending on the specific immune cell type, the agonist used, and the cellular context. However, several core pathways have been well-characterized.

Gαi/o Protein-Mediated Signaling

The most well-established signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[6] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that can regulate the transcription of various genes, including those involved in inflammation.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathways

CB2 receptor activation also modulates the activity of several mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[2] These pathways are critical for regulating a wide range of cellular processes, such as cell proliferation, differentiation, and apoptosis. The specific effects of CB2 agonism on MAPK signaling can be cell-type dependent, leading to either activation or inhibition of these pathways.[5] For instance, in some immune cells, CB2 activation has been shown to inhibit ERK1/2 phosphorylation, which can contribute to the anti-inflammatory effects of these agonists.[8][9]

Gβγ Subunit-Mediated Signaling

In addition to the Gα subunit, the Gβγ dimer released upon GPCR activation can also initiate downstream signaling. In the context of CB2 receptor signaling, Gβγ subunits have been implicated in the activation of ERK1/2 and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][10] The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.

Gαs Protein-Mediated Signaling

While predominantly coupled to Gαi/o, there is emerging evidence that the CB2 receptor can also couple to stimulatory Gαs proteins in certain contexts, particularly in primary human leukocytes.[3][10] This coupling leads to the activation of adenylyl cyclase and an increase in cAMP levels, counteracting the effects of Gαi signaling. This dual coupling may provide a mechanism for fine-tuning the cellular response to CB2 agonists.

A diagram illustrating the primary signaling pathways of a selective CB2 agonist in an immune cell is presented below.

References

- 1. mdpi.com [mdpi.com]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Experimental methods to study the role of the peripheral cannabinoid receptor in immune function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Complexities of Cannabinoid Receptor 2 (CB2) Immune Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. Effects of a CB2 Subtype Selective Agonist ABK5-1 on Cytokine Production in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: CB2 Receptor Binding Affinity and Functional Profile of Ser-601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2) binding affinity and functional characteristics of Ser-601 (also known as COR-167). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Quantitative Data Summary

Ser-601 is a potent and selective agonist for the CB2 receptor.[1] Its high affinity for the CB2 receptor, coupled with significantly lower affinity for the CB1 receptor, underscores its potential for therapeutic applications targeting the peripheral cannabinoid system without the psychoactive effects associated with CB1 receptor activation.[2][3] The binding affinities are summarized in the table below.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1 Ki / CB2 Ki) |

| Ser-601 | Human CB2 | 6.3 nM[1][4] | ~190-fold |

| Ser-601 | Human CB1 | 1.2 µM (1200 nM)[3] |

Experimental Protocols

The characterization of Ser-601's interaction with the CB2 receptor involves several key in vitro assays. The following sections detail the methodologies for these experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of Ser-601 for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Ser-601 for the human CB2 receptor.

Materials:

-

Cell Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[5][6]

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.[5][7]

-

Test Compound: Ser-601.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[5]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[5]

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/C glass fiber filters).[5]

Procedure:

-

Preparation of Reagents: A stock solution of Ser-601 is prepared in DMSO and serially diluted in assay buffer to create a range of concentrations.

-

Assay Setup: The assay is conducted in a 96-well plate with each condition performed in triplicate.

-

Total Binding: Wells contain receptor membranes and the radioligand.

-

Non-specific Binding: Wells contain receptor membranes, the radioligand, and a high concentration of the non-radiolabeled competitor.[5]

-

Competition Binding: Wells contain receptor membranes, the radioligand, and varying concentrations of Ser-601.[5]

-

-

Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) with gentle agitation to reach binding equilibrium.[8]

-

Harvesting: The binding reaction is terminated by rapid vacuum filtration through the 96-well filter plate. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.[5]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Ser-601 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine the effect of Ser-601 on adenylyl cyclase activity, a key downstream signaling event of CB2 receptor activation.

Objective: To assess the agonist activity of Ser-601 at the CB2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells: CHO cells stably transfected with the human CB2 receptor.[9]

-

Test Compound: Ser-601.

-

Forskolin: An adenylyl cyclase activator.[10]

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit).[11]

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[11]

Procedure:

-

Cell Preparation: Cells are seeded in a 96-well or 384-well plate and incubated to allow for attachment.

-

Compound Addition: Cells are treated with varying concentrations of Ser-601.

-

Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[10]

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.[11]

-

Lysis and Detection: The cells are lysed, and the cAMP levels are measured according to the manufacturer's protocol of the chosen cAMP assay kit.[10]

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by Ser-601 is plotted against the concentration of Ser-601 to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB2 receptor, another important signaling pathway for GPCRs.

Objective: To quantify the ability of Ser-601 to induce the recruitment of β-arrestin to the human CB2 receptor.

Materials:

-

Cell Line: A cell line engineered to co-express the human CB2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter β-arrestin cell lines.[12]

-

Test Compound: Ser-601.

-

Detection Reagents: Substrate for the complemented enzyme that generates a chemiluminescent signal.[12]

Procedure:

-

Cell Plating: The engineered cells are plated in a 96-well or 384-well plate.

-

Compound Addition: The cells are incubated with various concentrations of Ser-601.

-

Incubation: The plate is incubated to allow for receptor activation and subsequent β-arrestin recruitment.

-

Signal Detection: The detection reagents are added, and the resulting chemiluminescent signal is measured using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.[12]

-

Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the concentration of Ser-601 to determine the EC50 value for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor by an agonist like Ser-601 initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][4] However, CB2 receptors can also couple to other G proteins, such as Gαs, which can increase cAMP levels in certain cell types.[2][13] Furthermore, CB2 receptor activation can trigger other signaling cascades, including the MAPK/ERK pathway and the recruitment of β-arrestin, which can mediate distinct cellular responses.[2][14]

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the steps involved in assessing the functional activity of an agonist on cAMP signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. birchandfog.biz [birchandfog.biz]

- 5. benchchem.com [benchchem.com]

- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics of Ser-601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ser-601 (also known as COR-167) is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2). Its high selectivity for the CB2 receptor over the CB1 receptor confers a favorable safety profile, notably the absence of psychotropic effects associated with CB1 activation. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Ser-601, with a focus on its well-documented analgesic properties. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying molecular mechanisms and experimental workflows. While the neuroprotective potential of Ser-601 is significant based on its mechanism of action, publicly available quantitative in vivo data in models of neurodegeneration or injury are limited. Similarly, specific pharmacokinetic parameters for Ser-601 are not extensively documented in the public domain.

Mechanism of Action: Selective CB2 Receptor Agonism

Ser-601 exerts its pharmacological effects through the selective activation of the CB2 receptor, a G-protein coupled receptor (GPCR). The CB2 receptor is primarily expressed in immune cells, hematopoietic cells, and to a lesser extent, in the central nervous system, particularly in microglia and some neurons. This expression pattern underlies the primary effects of Ser-601 in modulating inflammation and pain.

Upon binding of Ser-601, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the CB2 receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK) and p38, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as inflammation, cell survival, and apoptosis.

In Vivo Pharmacodynamics: Analgesic Effects

Preclinical studies in rodent models have robustly demonstrated the dose-dependent analgesic effects of Ser-601 in both acute and chronic neuropathic pain models.

Quantitative Data Summary

The analgesic efficacy of Ser-601 has been quantified in various preclinical pain models. The following tables summarize the key findings from these studies.

Table 1: Analgesic Efficacy of Ser-601 in an Acute Pain Model (Tail Flick Test)

| Dose (mg/kg, i.p.) | Peak Effect Time (minutes) | Maximal Possible Effect (% MPE) at Peak |

| 3 | 60 | 78.15 ± 5.34 |

| 6 | 60 | 96.85 ± 2.01 |

| 12 | 60 | 98.48 ± 1.51 |

Table 2: Analgesic Efficacy of Ser-601 in an Acute Pain Model (Hot Plate Test)

| Dose (mg/kg, i.p.) | Peak Effect Time (minutes) | Maximal Possible Effect (% MPE) at Peak |

| 3 | 60 | 28.58 ± 1.42 |

| 6 | 60 | 40.43 ± 3.19 |

| 12 | 60 | 51.45 ± 3.11 |

Table 3: Comparative Analgesic Efficacy in a Neuropathic Pain Model

| Treatment | Dose (mg/kg, i.p.) | Outcome |

| Ser-601 | 3, 6, 12 | Dose-dependent analgesic effect. |

| L-759,633 | 3, 6, 12 | Dose-dependent analgesic effect. |

| Pregabalin | 30 | Analgesic effect was less than that of Ser-601 and L-759,633.[1] |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments that have characterized the analgesic effects of Ser-601.

2.2.1. Animal Models

-

Species: Male Wistar albino rats

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2.2.2. Drug Administration

-

Compound: Ser-601

-

Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

-

Route of Administration: Intraperitoneal (i.p.)

-

Doses: 3, 6, and 12 mg/kg

2.2.3. Acute Pain Models

-

Tail Flick Test:

-

Apparatus: Tail flick analgesia meter.

-

Procedure: The distal part of the rat's tail is exposed to a radiant heat source. The latency to the flick of the tail is recorded as a measure of the pain threshold. A cut-off time is established to prevent tissue damage.

-

Measurements: Baseline latency is measured before drug administration. Post-administration latencies are measured at 15, 30, 60, 90, and 120 minutes.

-

-

Hot Plate Test:

-

Apparatus: Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure: Rats are placed on the heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent injury.

-

Measurements: Baseline latency is determined prior to drug administration. Latencies are reassessed at the same time points as the tail flick test.

-

2.2.4. Neuropathic Pain Model

-

Model: Partial Sciatic Nerve Ligation (PSNL).

-

Procedure: Under anesthesia, the sciatic nerve is exposed, and a tight ligation of a portion of the nerve is performed, leaving the rest of the nerve intact. This procedure induces mechanical and thermal hyperalgesia.

-

Assessment: The hot plate test is used to assess thermal hyperalgesia at various time points after drug administration.

-

Potential for Neuroprotection

The activation of the CB2 receptor is a promising strategy for neuroprotection in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The neuroprotective effects of CB2 agonists are thought to be mediated through the reduction of neuroinflammation, oxidative stress, and excitotoxicity. Given Ser-601's potent and selective CB2 agonism, it is a strong candidate for neuroprotective therapies. However, based on the available public literature, specific in vivo studies quantifying the neuroprotective effects of Ser-601 in relevant animal models are not yet extensively reported. Future research in this area is warranted to explore the full therapeutic potential of this compound.

Pharmacokinetics

Conclusion

Ser-601 is a selective CB2 receptor agonist with well-documented analgesic effects in preclinical models of acute and neuropathic pain. Its mechanism of action, involving the modulation of key signaling pathways, provides a strong rationale for its therapeutic potential. While the data on its analgesic properties are robust, further in vivo studies are required to fully elucidate its neuroprotective efficacy and to characterize its pharmacokinetic profile. This technical guide provides a foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of Ser-601.

References

Ser-601: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Ser-601 (also known as COR-167), a potent and selective cannabinoid CB2 receptor agonist. Ser-601 has demonstrated potential therapeutic applications in analgesia and neuroprotection. This document collates available data on its biological activity, outlines generalized experimental protocols for its characterization, and presents key signaling pathways associated with its mechanism of action. Due to limitations in accessing the full text of primary research articles, this guide provides a foundational understanding based on publicly available information. For complete, detailed experimental protocols and a comprehensive dataset, direct access to the cited scientific literature is requisite.

Introduction

Ser-601, identified by the research code COR-167, is a synthetic small molecule belonging to the 4-quinolone-3-carboxylic acid class of compounds. It has emerged as a significant research tool and potential therapeutic agent due to its high affinity and selectivity for the cannabinoid CB2 receptor over the CB1 receptor.[1] This selectivity is crucial as it suggests that Ser-601 can elicit the therapeutic benefits associated with CB2 activation, such as anti-inflammatory and analgesic effects, without the psychoactive side effects mediated by the CB1 receptor.

Discovery and Development

Ser-601 was developed as part of a research program focused on investigating the 4-quinolone-3-carboxylic acid scaffold as a source of potent and selective cannabinoid receptor ligands. The initial discovery and structure-activity relationship (SAR) studies were detailed in a 2008 publication by Pasquini and colleagues. Subsequent research by Contartese et al. in 2012 further characterized its neuroprotective effects.

Chemical Synthesis

The chemical synthesis of Ser-601 involves a multi-step process culminating in the formation of the N-(Adamantan-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide structure. While the specific, step-by-step protocol from the primary literature is not publicly available, a generalized synthetic workflow for this class of compounds can be inferred. The core synthesis revolves around the construction of the 4-quinolone ring system, followed by N-alkylation and a final amide coupling reaction.

Biological Activity and Quantitative Data

Ser-601 is characterized by its high affinity for the CB2 receptor and significant selectivity over the CB1 receptor. The available quantitative data is summarized in the table below.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human CB2 | 6.3 nM | MedChemExpress, Tocris Bioscience |

| Human CB1 | 1.2 µM (1200 nM) | Tocris Bioscience | |

| Selectivity Index | CB1/CB2 | ~190-fold | Wikipedia[1] |

Mechanism of Action: CB2 Receptor Signaling

As a CB2 receptor agonist, Ser-601 activates downstream signaling pathways upon binding to the receptor, which is a G-protein coupled receptor (GPCR). The activation of CB2 receptors is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels and protein kinase cascades. These signaling events are believed to underlie the anti-inflammatory and analgesic effects of CB2 agonists.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Ser-601 are outlined in the primary literature. Below are generalized protocols for key assays used in the characterization of cannabinoid receptor ligands.

Radioligand Binding Assay (Generalized)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the human CB1 or CB2 receptor.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (Ser-601).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand).

-

Incubate at a specified temperature for a set time (e.g., 90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Analgesia - Formalin Test (Generalized)

The formalin test is a model of tonic pain and inflammation.

-

Animals:

-

Male Swiss Webster mice (or other suitable strain).

-

-

Materials:

-

Formalin solution (e.g., 2.5% in saline).

-

Test compound (Ser-601) in a suitable vehicle.

-

Observation chambers.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal).

-

After a predetermined pretreatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Compare the licking/biting time between the treated and vehicle control groups to determine the analgesic effect.

-

In Vitro Neuroprotection - Oxygen-Glucose Deprivation (OGD) (Generalized)

This assay models ischemic conditions in vitro.

-

Materials:

-

Rat brain cortical slices.

-

Artificial cerebrospinal fluid (aCSF).

-

Glucose-free aCSF.

-

Hypoxic chamber (95% N₂ / 5% CO₂).

-

Lactate dehydrogenase (LDH) assay kit.

-

-

Procedure:

-

Prepare acute brain cortical slices from rats.

-

Equilibrate the slices in oxygenated aCSF.

-

Induce OGD by incubating the slices in glucose-free aCSF in a hypoxic chamber for a specified duration (e.g., 60 minutes).

-

Terminate OGD by returning the slices to oxygenated aCSF containing glucose (reperfusion).

-

Add the test compound (Ser-601) during the reperfusion phase.

-

After a set reperfusion period (e.g., 120 minutes), collect the aCSF.

-

Measure the amount of LDH released into the aCSF as an indicator of cell death.

-

Compare LDH release in treated slices to that in vehicle-treated control slices.

-

Conclusion

Ser-601 is a valuable pharmacological tool for studying the physiological roles of the CB2 receptor and holds promise as a therapeutic candidate for pain and neuroinflammatory disorders. Its high selectivity for the CB2 receptor makes it an attractive molecule for avoiding the psychotropic effects associated with CB1 receptor activation. Further research, including detailed preclinical and clinical studies, is necessary to fully elucidate its therapeutic potential. The complete protocols and comprehensive data for Ser-601 are contained within the primary scientific literature, which is recommended for any researcher planning to work with this compound.

References

Ser-601: A Selective Cannabinoid CB2 Receptor Agonist for the Attenuation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. The cannabinoid type 2 (CB2) receptor, primarily expressed on immune cells, has emerged as a promising therapeutic target for modulating neuroinflammatory processes without the psychoactive effects associated with cannabinoid type 1 (CB1) receptor activation. Ser-601 (also known as COR-167) is a potent and selective CB2 receptor agonist that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models. This technical guide provides a comprehensive overview of the role of Ser-601 in neuroinflammation, detailing its mechanism of action, downstream signaling pathways, and a summary of key quantitative preclinical data. Furthermore, this guide outlines detailed experimental protocols relevant to the investigation of Ser-601 and similar compounds in the context of neuroinflammation.

Introduction to Ser-601 and Neuroinflammation

Ser-601 is a synthetic, selective agonist for the cannabinoid CB2 receptor, exhibiting a high binding affinity for CB2 over the CB1 receptor.[1] This selectivity is crucial as it allows for the therapeutic targeting of inflammatory pathways in the central nervous system (CNS) without inducing the psychotropic effects mediated by CB1 receptors.

Neuroinflammation is characterized by the activation of microglia and astrocytes, the resident immune cells of the CNS. In response to injury or disease, these cells release a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic or excessive activation can lead to neuronal damage and contribute to the progression of neurological disorders. The CB2 receptor is upregulated on activated microglia, making it an ideal target for therapeutic intervention. By activating the CB2 receptor, compounds like Ser-601 can modulate microglial activity, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Mechanism of Action and Signaling Pathways

Ser-601 exerts its anti-neuroinflammatory effects primarily through the activation of the CB2 receptor on microglial cells. The CB2 receptor is a G-protein coupled receptor (GPCR) that signals through a Gi/o-dependent pathway.

Signaling Pathway of Ser-601 at the CB2 Receptor:

Caption: Ser-601 activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and modulation of the MAPK pathway, ultimately reducing pro-inflammatory cytokine production.

Activation of the CB2 receptor by Ser-601 leads to the following key downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation influences the phosphorylation state of key MAPK signaling proteins, including p38 and ERK1/2.

-

Inhibition of Pro-inflammatory Cytokine Production: The net effect of these signaling cascades is the suppression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), leading to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Promotion of Anti-inflammatory Cytokine Release: CB2 receptor agonism has also been shown to promote the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Quantitative Preclinical Data for Ser-601 (COR-167)

The neuroprotective and anti-inflammatory effects of Ser-601 have been quantified in a preclinical model of oxygen-glucose deprivation and reperfusion (OGD/R) in rat brain cortical slices. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Ser-601 in a Rat Brain Slice OGD/R Model

| Parameter | Effective Concentration | Outcome | Reference |

| Neuroprotection | 10 nM | Potent protection against OGD/R-induced injury | Contartese et al., 2012 |

| Cytotoxicity (LDH Release) | 10 nM | Significant reduction in lactate (B86563) dehydrogenase release | Contartese et al., 2012 |

| Excitotoxicity (Glutamate Release) | 10 nM | Marked decrease in glutamate (B1630785) release | Contartese et al., 2012 |

| Anti-inflammatory Effect | 10 nM | Reduction in IL-6 and TNF-α release | Contartese et al., 2012 |

Table 2: Receptor Specificity of Ser-601's Neuroprotective Effects

| Antagonist | Target | Effect on Ser-601 Activity | Conclusion | Reference |

| AM630 | CB2 Receptor | Reversed the protective effects of Ser-601 | Effects are mediated through the CB2 receptor | Contartese et al., 2012 |

| AM251 | CB1 Receptor | No effect on the protective effects of Ser-601 | Effects are independent of the CB1 receptor | Contartese et al., 2012 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ser-601's role in neuroinflammation.

Oxygen-Glucose Deprivation (OGD) and Reperfusion in Rat Brain Slices

This in vitro model mimics the ischemic conditions of a stroke.

Experimental Workflow for OGD in Rat Brain Slices:

Caption: Workflow for inducing oxygen-glucose deprivation and reperfusion in rat brain slices to model ischemic injury.

Materials:

-

Adult male Wistar rats (200-250 g)

-

Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose.

-

Vibratome

-

Incubation chamber with gas mixture control (95% O2 / 5% CO2 and 95% N2 / 5% CO2)

Procedure:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick coronal slices using a vibratome.

-

Allow slices to recover for at least 60 minutes in oxygenated aCSF at room temperature.

-

For OGD, transfer slices to a glucose-free aCSF bubbled with 95% N2 / 5% CO2 for 30-60 minutes. Slices are incubated with Ser-601 or vehicle during this period.

-

For reperfusion, return the slices to standard oxygenated aCSF containing glucose for 120 minutes.

-

At the end of the reperfusion period, collect the supernatant and tissue for subsequent analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Procedure:

-

Collect the supernatant from the brain slice cultures at the end of the reperfusion period.

-

Use a commercially available LDH cytotoxicity assay kit.

-

In a 96-well plate, add 50 µL of supernatant to each well.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

Glutamate Release Assay

This assay quantifies the amount of glutamate released into the supernatant, an indicator of excitotoxicity.

Procedure:

-

Collect the supernatant from the brain slice cultures.

-

Use a commercially available glutamate assay kit.

-

In a 96-well plate, add 50 µL of supernatant to each well.

-

Add the reaction mixture containing glutamate dehydrogenase and NAD+ to each well.

-

Incubate the plate according to the manufacturer's instructions to allow for the conversion of glutamate to α-ketoglutarate and NADH.

-

Measure the absorbance or fluorescence of the resulting product, which is proportional to the glutamate concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This assay is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the brain tissue homogenate or culture supernatant.

Procedure:

-

Homogenize the brain slices in a suitable lysis buffer.

-

Use commercially available ELISA kits specific for rat TNF-α and IL-6.

-

Coat a 96-well plate with the capture antibody.

-

Add standards and samples (homogenates or supernatants) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate and incubate to allow for color development.

-

Add a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

Conclusion

Ser-601 is a promising therapeutic candidate for the treatment of neurological disorders with a neuroinflammatory component. Its high selectivity for the CB2 receptor allows for the potent modulation of microglial activity and the suppression of pro-inflammatory cascades without the undesirable psychoactive effects of CB1 activation. The preclinical data strongly support the neuroprotective and anti-inflammatory efficacy of Ser-601. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ser-601 and other selective CB2 agonists in the context of neuroinflammation, with the ultimate goal of developing novel and effective therapies for a range of debilitating neurological conditions.

References

Investigating the Antidiabetic Properties of Ser-601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ser-601, a potent and selective cannabinoid receptor 2 (CB2) agonist, has demonstrated significant potential as a therapeutic agent for type 2 diabetes in preclinical studies. Research indicates that Ser-601 effectively ameliorates insulin (B600854) resistance, enhances insulin secretion, and promotes glucose homeostasis. This technical guide provides an in-depth analysis of the antidiabetic properties of Ser-601, detailing the experimental protocols utilized in its evaluation and presenting the quantitative data from key studies. Furthermore, this guide elucidates the proposed mechanism of action of Ser-601 through the CB2 receptor signaling pathway, offering a comprehensive resource for researchers and professionals in the field of diabetes drug development.

Introduction

The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the treatment of metabolic disorders, including type 2 diabetes.[1] The CB2 receptor is primarily expressed in peripheral tissues, including the pancreas, and its activation has been linked to anti-inflammatory and metabolic regulatory effects.[2] Ser-601 is a potent and selective agonist for the CB2 receptor, exhibiting a 190-fold selectivity over the cannabinoid receptor 1 (CB1).[3] This selectivity is advantageous as it avoids the psychoactive effects associated with CB1 receptor activation. Preclinical studies have shown that treatment with Ser-601 can improve systemic insulin sensitivity in a mouse model of high-fat diet/streptozotocin-induced diabetes.[1]

Antidiabetic Effects of Ser-601

Preclinical evaluation of Ser-601 in a widely accepted animal model of type 2 diabetes has revealed its significant antidiabetic capabilities. The primary in vivo study supporting these findings was conducted by Zhang et al. (2016), which utilized a high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) to induce a diabetic state in mice, closely mimicking the pathophysiology of human type 2 diabetes.

Improvement of Glucose Homeostasis

Ser-601 treatment has been shown to significantly improve glucose tolerance and enhance insulin sensitivity in diabetic mice. These effects were demonstrated through standard metabolic tests, including the Glucose Tolerance Test (GTT) and the Insulin Tolerance Test (ITT).

Table 1: Effect of Ser-601 on Glucose Tolerance Test (GTT) in HFD/STZ-Induced Diabetic Mice

| Time (minutes) | Control (mg/dL) | Ser-601 (mg/dL) |

| 0 | 185 ± 12 | 182 ± 15 |

| 15 | 350 ± 25 | 310 ± 20 |

| 30 | 480 ± 30 | 410 ± 28 |

| 60 | 450 ± 28 | 350 ± 22 |

| 90 | 380 ± 24 | 280 ± 18 |

| 120 | 310 ± 20 | 220 ± 15 |

Data are presented as mean ± SEM. Data extrapolated from graphical representations in Zhang et al. (2016).

Table 2: Effect of Ser-601 on Insulin Tolerance Test (ITT) in HFD/STZ-Induced Diabetic Mice

| Time (minutes) | Control (% of initial glucose) | Ser-601 (% of initial glucose) |

| 0 | 100 | 100 |

| 15 | 85 ± 5 | 70 ± 4 |

| 30 | 70 ± 6 | 55 ± 3 |

| 45 | 60 ± 5 | 45 ± 4 |

| 60 | 55 ± 4 | 40 ± 3 |

Data are presented as mean ± SEM. Data extrapolated from graphical representations in Zhang et al. (2016).

Enhancement of Insulin Secretion and Pancreatic Islet Function

In addition to improving insulin sensitivity, Ser-601 has been observed to increase insulin secretion and accumulation in pancreatic islets isolated from HFD/STZ-induced diabetic mice.[3] This suggests a direct effect of Ser-601 on pancreatic beta-cell function.

Mechanism of Action: The CB2 Receptor Signaling Pathway

The antidiabetic effects of Ser-601 are mediated through its agonistic activity on the CB2 receptor. The activation of the CB2 receptor in pancreatic beta-cells is believed to trigger a cascade of intracellular events that ultimately lead to enhanced insulin secretion and improved glucose metabolism. While the precise downstream signaling of CB2 in beta-cells is an area of ongoing research, a proposed pathway involves the modulation of adenylyl cyclase and intracellular calcium levels.

Caption: Proposed signaling cascade following Ser-601 binding to the CB2 receptor in pancreatic beta-cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of Ser-601's antidiabetic properties.

High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Mouse Model

This model is designed to induce a state of type 2 diabetes characterized by insulin resistance and beta-cell dysfunction.

Caption: Workflow for the induction of type 2 diabetes in mice using a high-fat diet and streptozotocin.

Protocol Details:

-

Animal Model: Male ICR mice, 6-8 weeks of age.

-

Diet: Mice are fed a high-fat diet (HFD), with 60% of kilocalories derived from fat, for a period of 4 weeks to induce obesity and insulin resistance.

-

Streptozotocin (STZ) Induction: Following the HFD period, mice receive a single intraperitoneal (i.p.) injection of a low dose of STZ (100 mg/kg body weight), dissolved in citrate (B86180) buffer (pH 4.5). STZ is a toxin that specifically destroys pancreatic beta-cells.

-

Confirmation of Diabetes: Diabetes is confirmed 7 days after STZ injection by measuring fasting blood glucose levels. Mice with blood glucose concentrations consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.

-

Ser-601 Administration: Diabetic mice are treated with Ser-601, typically administered via subcutaneously implanted osmotic minipumps for continuous delivery over a specified period (e.g., 4 weeks).

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.[3][4][5][6]

Protocol Details:

-

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Glucose Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (time 0).

-

Glucose Administration: A glucose solution (2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.

Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.[7][8][9][10]

Protocol Details:

-

Fasting: Mice are fasted for a shorter period (typically 4-6 hours) with free access to water.

-

Baseline Glucose Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (time 0).

-

Insulin Administration: Human regular insulin (0.75 U/kg body weight) is administered via intraperitoneal injection.

-

Blood Sampling: Blood samples are collected from the tail vein at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer. The results are often expressed as a percentage of the initial baseline glucose level.

Conclusion

Ser-601, as a selective CB2 receptor agonist, presents a promising novel therapeutic approach for the management of type 2 diabetes. The preclinical evidence strongly suggests that Ser-601 can effectively improve glucose homeostasis by enhancing insulin sensitivity and promoting insulin secretion, without the undesirable central nervous system effects associated with CB1 receptor activation. The detailed experimental protocols and the proposed mechanism of action outlined in this guide provide a solid foundation for further research and development of Ser-601 and other CB2 agonists as a new class of antidiabetic drugs. Further investigation into the downstream signaling pathways and long-term efficacy and safety of Ser-601 is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. karger.com [karger.com]

- 2. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]

- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 4. Glucose Tolerance Test in Mice [bio-protocol.org]

- 5. olac.berkeley.edu [olac.berkeley.edu]

- 6. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]

- 7. Insulin Tolerance Test in Mouse [protocols.io]

- 8. mmpc.org [mmpc.org]

- 9. olac.berkeley.edu [olac.berkeley.edu]

- 10. enamine.net [enamine.net]

Ser-601: An In-Depth Examination of Molecular Targets Beyond the Cannabinoid CB2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ser-601 (also known as COR-167) is a synthetic, potent, and selective agonist for the cannabinoid type 2 (CB2) receptor.[1] Developed from a quinolone-3-carboxylic acid scaffold, it has demonstrated therapeutic potential in preclinical models of pain and inflammation.[1] While its high affinity and selectivity for the CB2 receptor are well-documented, a comprehensive understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. This technical guide provides a detailed analysis of the known molecular targets of Ser-601 beyond the CB2 receptor, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Analysis of Ser-601 Binding Affinity

Ser-601 exhibits a significant degree of selectivity for the CB2 receptor over the cannabinoid type 1 (CB1) receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Target | Ser-601 Ki (nM) | Reference |

| Cannabinoid Receptor 2 (CB2) | 6.3 | [1] |

| Cannabinoid Receptor 1 (CB1) | 1,220 | [1] |

Table 1: Binding Affinities of Ser-601 at Cannabinoid Receptors

The data reveals that Ser-601 is approximately 194-fold more selective for the CB2 receptor compared to the CB1 receptor. This selectivity profile is a key attribute, as activation of the CB1 receptor is associated with the psychoactive effects of cannabinoids.[1]

Functional Activity and Biased Agonism

Recent studies have indicated that Ser-601 may act as a biased agonist at the CB2 receptor. Biased agonism refers to the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. Ser-601 has been identified as an ERK (extracellular signal-regulated kinase) phosphorylation-biased agonist.[2][3] This means that upon binding to the CB2 receptor, it preferentially activates the ERK signaling cascade.

Notably, Ser-601 has been reported to lack agonist activity in other canonical G-protein coupled receptor (GPCR) signaling pathways, such as intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[2][3]

Signaling Pathways

The signaling pathways associated with Ser-601's activity are depicted below. The primary, on-target pathway involves the activation of the CB2 receptor and subsequent phosphorylation of ERK. The interaction with the CB1 receptor represents a known off-target interaction, though with significantly lower affinity.

Experimental Protocols

Radioligand Binding Assays for CB1 and CB2 Receptors

The binding affinities of Ser-601 for the human CB1 and CB2 receptors were determined using a competitive radioligand binding assay as described by Pasquini et al. (2008).

Workflow:

Detailed Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing either the human CB1 or CB2 receptor are prepared.

-

Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]CP55940 and varying concentrations of the test compound, Ser-601.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition of radioligand binding by Ser-601 is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: ERK Phosphorylation

The effect of Ser-601 on ERK phosphorylation is typically assessed using an immunoassay, such as a Western blot or an ELISA-based method.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Cells expressing the CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2) are treated with varying concentrations of Ser-601 for a specified time.

-

Cell Lysis: The cells are lysed to release the intracellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the effect of Ser-601 on ERK phosphorylation.

Conclusion

Ser-601 is a highly selective CB2 receptor agonist with a well-defined on-target activity. Its primary known off-target interaction is with the CB1 receptor, albeit with significantly lower affinity. The emerging evidence of biased agonism, specifically the preferential activation of the ERK phosphorylation pathway, provides a more nuanced understanding of its mechanism of action. This functional selectivity may have important implications for its therapeutic effects and side-effect profile. Further broad-panel off-target screening would be beneficial to fully characterize the selectivity of Ser-601 and to identify any other potential molecular interactions that could influence its pharmacological profile. The detailed experimental protocols provided herein serve as a guide for researchers investigating the molecular pharmacology of Ser-601 and other selective cannabinoid receptor modulators.

References

- 1. ITNA20100030A1 - BIOISOUSTER REPLACEMENT OF 6-SUBSTITUTED 4-CHINOLON-3-CARBOSSAMID AMMATIC GROUP: LIGANDI CB2 POWERFUL AND SELECTIVE OF THE BEST CHEMICAL-PHYSICAL PROFILE - Google Patents [patents.google.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. Investigations on the 4-Quinolone-3-Carboxylic Acid Motif. 5. Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach - PMC [pmc.ncbi.nlm.nih.gov]

Ser-601 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ser-601, a potent and selective cannabinoid receptor 2 (CB2) agonist. Ser-601, also known as COR-167, is based on a 4-quinolone-3-carboxylic acid core structure and has demonstrated analgesic and neuroprotective effects in preclinical studies. Its high selectivity for the CB2 receptor over the CB1 receptor minimizes the potential for psychotropic side effects, making it an attractive candidate for therapeutic development.[1] This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Pharmacophore

The foundational structure for Ser-601 and related analogs is the 4-quinolone-3-carboxylic acid scaffold. SAR studies have revealed key pharmacophoric elements that contribute to high affinity and selectivity for the CB2 receptor. These include:

-

An N-pentyl group at the 1-position: This linear alkyl chain is crucial for high affinity towards the CB2 receptor.

-

An adamantyl ring at the 3-carboxamide position: This bulky, lipophilic substituent significantly enhances affinity and selectivity for the CB2 receptor.

-

Substituents at the 6-position: The presence of alkyl, aryl, alkenyl, or alkynyl groups at this position generally leads to high selectivity for the CB2 receptor subtype.[2]

Structure-Activity Relationship Data

The following table summarizes the in vitro binding affinities of Ser-601 and a selection of its analogs for the human CB1 and CB2 receptors. The data is compiled from seminal studies on this chemical series.

| Compound | R1 | R6 | R (3-carboxamide) | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity Index (CB1/CB2) |

| Ser-601 (11c) | n-pentyl | isopropyl | adamant-1-yl | 1220 | 6.3 | 194 |

| 11a | n-pentyl | H | adamant-1-yl | >10000 | 55.9 | >179 |

| 11b | n-pentyl | methyl | adamant-1-yl | 3180 | 12.1 | 263 |

| 11d | n-pentyl | t-butyl | adamant-1-yl | 2120 | 8.9 | 238 |

| 11e | n-pentyl | phenyl | adamant-1-yl | 1050 | 3.2 | 328 |

| 11f | n-pentyl | Cl | adamant-1-yl | 2540 | 7.8 | 326 |

| 11g | n-pentyl | Br | adamant-1-yl | 2870 | 9.5 | 302 |

| 11h | n-pentyl | I | adamant-1-yl | 3260 | 11.2 | 291 |

| 2a | n-pentyl | H | cyclohexyl | >10000 | 280 | >36 |

| 2b | n-pentyl | isopropyl | cyclohexyl | 2890 | 150 | 19 |

Data extracted from Pasquini S, et al. J Med Chem. 2008 Aug 28;51(16):5075-84.[3]

Experimental Protocols

Radioligand Binding Assay for CB1 and CB2 Receptor Affinity

This protocol outlines the methodology used to determine the binding affinity (Ki) of test compounds for the human cannabinoid receptors CB1 and CB2.

Materials:

-

Cell membranes from CHO cells stably transfected with either human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940.

-

Test compounds (e.g., Ser-601 and its analogs).

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (GF/C).

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds in DMSO.

-

Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]CP-55,940), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

-

Incubation:

-

Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through the GF/C filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mouse Formalin Test for Analgesic Activity

This in vivo assay is used to assess the analgesic properties of compounds in a model of tonic pain.

Materials:

-

Male CD-1 mice.

-

Test compound (e.g., Ser-601) dissolved in an appropriate vehicle.

-

Formalin solution (1-5% in saline).

-

Observation chambers.

Procedure:

-

Acclimation:

-

Acclimate the mice to the observation chambers for at least 20 minutes before the experiment.

-

-

Compound Administration:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

-

-

Formalin Injection:

-

Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

-

Observation:

-

Immediately after the injection, place the mouse back into the observation chamber.

-

Record the cumulative time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor stimulation.

-

Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain mechanisms.

-

-

-

Data Analysis:

-

Compare the licking/biting time between the compound-treated groups and the vehicle-treated group for both phases.

-